7-amino-4-hydroxy-2H-chromen-2-one
Description
7-Amino-4-hydroxy-2H-chromen-2-one (C₇H₈N₂O₃) is a coumarin derivative characterized by an amino group at position 7 and a hydroxyl group at position 2. The amino and hydroxyl substituents in this compound enhance its hydrogen-bonding capacity, which may improve interactions with biological targets such as enzymes or receptors. Current research highlights its role as a synthetic precursor for hybrid molecules in drug discovery, particularly in creating derivatives with enhanced metabolic stability and bioactivity .
Properties
CAS No. |
41896-03-1 |
|---|---|
Molecular Formula |
C9H7NO3 |
Molecular Weight |
177.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Pechmann Condensation for 4-Hydroxycoumarin Synthesis
The synthesis begins with the preparation of 4-hydroxycoumarin, a key precursor. The Pechmann reaction, involving the condensation of resorcinol (1,3-dihydroxybenzene) with ethyl acetoacetate in concentrated sulfuric acid, yields 7-hydroxy-4-methylcoumarin. For 4-hydroxycoumarin (without the methyl group), alternative substrates such as 2’-hydroxyacetophenone and acylating agents (e.g., dimethyl carbonate) are employed under acidic conditions.
Reaction Conditions :
Regioselective Nitration at Position 7
Introducing the nitro group at position 7 requires precise control. Nitration of 4-hydroxycoumarin with a nitric acid-sulfuric acid mixture typically produces a mixture of 6- and 8-nitro derivatives. To favor 7-nitration, directing groups or protective strategies may be necessary, though literature on this specific regioselectivity is limited.
Example Protocol :
Reduction of Nitro to Amino Group
The nitro group is reduced to an amine using stannous chloride (SnCl₂) in hydrochloric acid and ethanol. This method avoids over-reduction and ensures high purity.
Procedure :
Optimization of Reaction Conditions
Catalytic Systems and Solvent Effects
Recent advances employ green catalysts, such as biogenic ZnO nanoparticles, to enhance reaction efficiency and sustainability. These catalysts improve yields in Mannich-type reactions and reduce energy consumption.
Comparative Data :
| Parameter | Traditional Acid Catalysis | Biogenic ZnO NPs |
|---|---|---|
| Temperature | 80–100°C | 50–60°C |
| Reaction Time | 24 hours | 2–4 hours |
| Yield | 70–80% | 85–90% |
| Solvent | H₂SO₄, ethanol | Water/ethanol |
Protecting Group Strategies
To direct nitration to position 7, protective groups (e.g., acetyl or benzyl) on the 4-hydroxy moiety may be employed. Subsequent deprotection after nitration and reduction ensures target specificity.
Industrial-Scale Production
Continuous Flow Reactors
Scaling up the Pechmann reaction using continuous flow systems enhances throughput and safety. Key advantages include:
Green Chemistry Principles
Industrial methods prioritize solvent-free conditions or water-ethanol mixtures to minimize waste. Recyclable catalysts (e.g., ZnO NPs) reduce costs and environmental impact.
Characterization and Quality Control
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
7-amino-4-hydroxy-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted coumarins, quinones, and dihydro derivatives, which have diverse applications in medicinal chemistry and material science .
Scientific Research Applications
7-amino-4-hydroxy-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe in biophysical research.
Medicine: Investigated for its antibacterial, antiviral, and anticancer properties.
Industry: Utilized in the production of optical brighteners, laser dyes, and molecular diodes.
Mechanism of Action
The mechanism of action of 7-amino-4-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting pathways such as DNA gyrase inhibition and COX inhibition . Its fluorescent properties also make it useful in imaging and diagnostic applications .
Comparison with Similar Compounds
Structural analogs of 7-amino-4-hydroxy-2H-chromen-2-one differ in substituents at positions 3, 4, 6, 7, and 8, which significantly influence their physicochemical properties and biological activities. Below is a detailed comparison:
Substituent Variations and Pharmacological Profiles
7-Hydroxy-4-phenyl-2H-chromen-2-one
- Structure : Hydroxyl at position 7, phenyl at position 3.
- Activities: Exhibits anti-inflammatory, antimicrobial, anticancer, and antioxidant effects.
7-Hydroxy-4-methyl-2H-chromen-2-one
- Structure : Hydroxyl at position 7, methyl at position 4.
- Activities : Demonstrates cytotoxic and bactericidal properties. The methyl group increases lipophilicity, which may enhance cellular uptake but reduce solubility compared to hydroxyl-substituted analogs .
7-Hydroxy-6-methoxy-4-methyl-2H-chromen-2-one
- Structure : Hydroxyl at position 7, methoxy at position 6, methyl at position 4.
- Activities: Methoxy groups are known to improve metabolic stability by resisting oxidative degradation.
7-(Diethylamino)-4-methyl-3-(thiophen-2-yl)-2H-chromen-2-one
- Structure: Diethylamino at position 7, methyl at position 4, thiophene at position 3.
- The thiophene moiety may facilitate aromatic stacking interactions in drug-receptor binding .
7-Chloro-4-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one
- Structure : Chlorine at position 7, hydroxyl at position 4, 4-methoxyphenyl at position 3.
- Activities : Chlorine acts as a bioisostere for hydrogen, improving metabolic stability and potency. The methoxyphenyl group may contribute to selective enzyme inhibition .
Structural and Functional Analysis
Key Substituent Effects :
- Position 4: Hydroxyl or methyl groups at this position influence solubility and hydrogen-bonding capacity. Hydroxyl derivatives (e.g., this compound) are more polar, whereas methyl or phenyl substituents enhance lipophilicity .
- Position 7: Amino groups improve binding affinity through hydrogen bonding, while hydroxy or halogen substituents modulate electronic properties and metabolic stability .
- Position 3/6 : Methoxy or thiophene groups at these positions alter steric and electronic profiles, affecting target selectivity and resistance to degradation .
Research Findings :
- Anticancer Activity : 7-Hydroxy-4-phenyl derivatives show promise in inhibiting extracellular proteins involved in cancer metastasis .
- Antimicrobial Activity : Methyl-substituted coumarins (e.g., 7-hydroxy-4-methyl-2H-chromen-2-one) exhibit bactericidal effects against Gram-positive pathogens .
- Hybrid Molecules : Derivatives combining coumarin scaffolds with bioisosteres like chlorine or thiophene demonstrate enhanced pharmacokinetic profiles in preclinical studies .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-amino-4-hydroxy-2H-chromen-2-one, and how can reaction conditions be optimized?
- Methodology : A common approach involves reducing nitro precursors (e.g., 7-nitro-4-hydroxy-2H-chromen-2-one) using iron powder in glacial acetic acid under reflux . Optimization includes adjusting reaction time (typically 4–6 hours) and solvent choice (e.g., dioxane for solubility control). Post-synthesis purification via recrystallization (e.g., benzene) or column chromatography (petroleum ether/ethyl acetate gradients) improves yield and purity .
- Key Considerations : Monitor reaction progress using TLC and ensure anhydrous conditions to avoid side reactions.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Confirm substitution patterns (e.g., amino and hydroxyl proton signals at δ 5.2–6.8 ppm) and aromatic ring integrity .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 190.2) and fragmentation patterns .
- IR Spectroscopy : Identify functional groups (e.g., N–H stretch at ~3400 cm⁻¹, C=O at ~1700 cm⁻¹) .
- Data Interpretation : Cross-reference with computational predictions (e.g., PubChem data) to resolve ambiguities .
Q. How can researchers assess the purity and stability of this compound under varying storage conditions?
- Methodology :
- HPLC/Purity Analysis : Use reverse-phase C18 columns with UV detection (λ = 254–310 nm) .
- Stability Testing : Store samples in amber vials at –20°C; monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl, benzyl groups) and compare bioactivity profiles. For example, a benzyl group at position 3 enhances antimicrobial activity, while ethyl groups reduce cytotoxicity .
- Dose-Response Analysis : Use standardized assays (e.g., MIC for antimicrobial activity, IC₅₀ for anticancer potency) to quantify discrepancies .
- Case Study : Inconsistent anticancer results may arise from assay-specific conditions (e.g., cell line variability, incubation time). Validate findings across multiple models .
Q. How can computational tools predict the interaction mechanisms of this compound with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450) or receptors. Focus on hydrogen-bonding interactions with the hydroxyl and amino groups .
- MD Simulations : Assess binding stability (e.g., 100-ns simulations in GROMACS) to identify key residues in target proteins .
- Validation : Cross-correlate with experimental data (e.g., enzyme inhibition assays) .
Q. What experimental designs are optimal for derivatizing this compound to enhance bioavailability?
- Methodology :
- Prodrug Synthesis : Acetylate the hydroxyl group to improve lipophilicity, followed by enzymatic hydrolysis studies in plasma .
- Salt Formation : React with HCl or sodium acetate to enhance aqueous solubility .
Q. How do substituent positions influence the compound’s fluorescence properties for imaging applications?
- Methodology :
- Spectral Analysis : Measure fluorescence emission (λ_em = 400–450 nm) and quantum yield using a spectrofluorometer. Compare with analogs (e.g., 7-hydroxy-4-methylcoumarin) .
- Substituent Effects : Electron-donating groups (e.g., –OCH₃) redshift emission, while electron-withdrawing groups (e.g., –Cl) reduce intensity .
Methodological Considerations for Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
